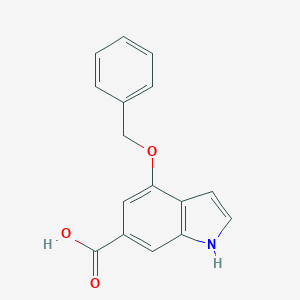

1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Benzyloxy)-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The benzyloxy group attached to the indole ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)- typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-benzyloxyindole, which can be achieved through the reaction of 4-hydroxyindole with benzyl bromide in the presence of a base such as potassium carbonate.

Carboxylation: The next step involves the carboxylation of 4-benzyloxyindole. This can be done using carbon dioxide under high pressure and temperature in the presence of a catalyst like palladium.

Industrial Production Methods

Industrial production methods for 1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)- may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Análisis De Reacciones Químicas

Types of Reactions

4-(Benzyloxy)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and other reduced forms.

Substitution: Halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)- has been explored for its antiviral properties, particularly against Hepatitis C Virus (HCV). A notable patent describes the synthesis of indole derivatives that include this compound, indicating its potential use in pharmaceutical compositions aimed at treating viral infections .

Antiviral Activity

- Mechanism : The compound acts through inhibition of viral replication pathways, making it a candidate for further development as an antiviral agent.

- Case Study : A study outlined in US20080261944A1 demonstrates the efficacy of indole derivatives in inhibiting HCV, showcasing a promising avenue for therapeutic intervention .

Beyond antiviral properties, indole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer effects. The structure of 1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)- suggests potential interactions with biological pathways involved in these conditions.

Anticancer Potential

Research indicates that compounds with indole scaffolds can modulate signaling pathways related to cancer cell proliferation and apoptosis. The presence of the carboxylic acid group may enhance interactions with biological targets .

Research Findings

A variety of studies have documented the applications of indole derivatives in drug development:

| Study Reference | Application Area | Key Findings |

|---|---|---|

| US20080261944A1 | Antiviral | Indole derivatives exhibit inhibitory effects on HCV replication. |

| WO2023049953A1 | Anticancer | Indole compounds showed promise in targeting cancer cell pathways. |

Mecanismo De Acción

The mechanism of action of 1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Benzyloxyphenylacetic acid

- 4-Benzyloxybenzaldehyde

- 4-Benzyloxyphenol

Uniqueness

4-(Benzyloxy)-1H-indole-6-carboxylic acid is unique due to its indole core structure, which imparts distinct chemical and biological properties compared to other benzyloxy-substituted compounds

Actividad Biológica

1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)- (CAS No. 105265-24-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic potentials, supported by data from various studies.

Chemical Structure and Properties

The chemical structure of 1H-Indole-6-carboxylic acid, 4-(phenylmethoxy)- features an indole ring system with a carboxylic acid and a phenylmethoxy substituent. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO3 |

| Molecular Weight | 255.27 g/mol |

| CAS Number | 105265-24-5 |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1H-Indole-6-carboxylic acid derivatives. Notably, compounds containing indole structures have demonstrated effectiveness against various cancer cell lines.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. For example, in a study involving breast cancer MDA-MB-231 cells, treatment with related indole compounds resulted in increased caspase-3 activity and morphological changes indicative of apoptosis at concentrations as low as 1 µM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . It exhibits activity against several bacterial strains and fungi:

- In Vitro Studies : In one study, the compound showed significant inhibition of bacterial growth at concentrations ranging from 10 to 50 µg/mL. The inhibition zones were measured using agar diffusion methods, demonstrating effective antimicrobial action .

Other Therapeutic Effects

Additional research indicates potential anti-inflammatory and antioxidant properties:

- Anti-inflammatory Activity : The indole derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in reducing inflammation .

- Antioxidant Activity : The presence of the indole ring is associated with scavenging free radicals, which can mitigate oxidative stress in biological systems.

Study on Anticancer Effects

A study published in ACS Omega focused on the synthesis and evaluation of various indole derivatives for their anticancer activities. Among these, certain derivatives showed promising results against multiple cancer types, including lung and breast cancers. The most effective compounds induced significant apoptosis and cell cycle arrest at low micromolar concentrations .

Antimicrobial Evaluation

Research conducted on the antimicrobial efficacy of 1H-Indole-6-carboxylic acid derivatives demonstrated that specific substitutions enhanced their effectiveness against resistant bacterial strains. The study utilized minimum inhibitory concentration (MIC) assays to quantify the antimicrobial activity .

Propiedades

IUPAC Name |

4-phenylmethoxy-1H-indole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c18-16(19)12-8-14-13(6-7-17-14)15(9-12)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJBCPBCXZSTAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC3=C2C=CN3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.